(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene
Description
“(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene” is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloro-1-cyclohexylprop-1-en-1-yl group. The structure comprises a propenyl chain bridging the benzene ring and a cyclohexyl group, with a chlorine atom at the third carbon of the chain. This configuration introduces steric hindrance from the bulky cyclohexyl group and electronic effects from the chlorine substituent, which may influence reactivity, solubility, and applications in organic synthesis.
Properties
CAS No. |
648425-31-4 |
|---|---|
Molecular Formula |
C15H19Cl |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
(3-chloro-1-cyclohexylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H19Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2 |
InChI Key |
WQLKDPBVTGJBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloro-1-cyclohexylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols.
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while oxidation could produce ketones or carboxylic acids.
Scientific Research Applications
(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Halogenated Analogues
Halogenated benzene derivatives share similarities in electronic effects but differ in steric and reactivity profiles. A key analog, (3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene (), replaces chlorine with fluorine atoms.
The chlorine atom’s lower electronegativity compared to fluorine may render the target compound more reactive in substitution reactions. However, the difluoro analog’s stability could make it preferable in high-temperature applications .
Influence of Cyclohexyl vs. Alkyl Substituents
The cyclohexyl group distinguishes the target compound from linear alkyl-substituted benzenes, such as (1-ethyloctyl)benzene ().
The cyclohexyl group’s rigidity and bulk may reduce solubility in nonpolar solvents compared to linear alkyl chains, while increasing thermal stability .
Biological Activity
(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene, also known by its CAS number 648425-31-4, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.
The molecular formula of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene is C13H15Cl, with a molecular weight of 220.71 g/mol. The compound features a chlorinated cyclohexyl group attached to a propene structure, which contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 648425-31-4 |
| Molecular Formula | C13H15Cl |
| Molecular Weight | 220.71 g/mol |
| IUPAC Name | (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene |
The biological activity of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom enhances its lipophilicity, facilitating membrane penetration and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Biological Activity Studies
Research has focused on the compound's effects on cell lines and microbial strains. Below are summarized findings from notable studies:
Antimicrobial Activity
A study evaluated the antimicrobial properties of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Cytotoxicity
In vitro cytotoxicity assays using human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 25 µM. The mechanism was linked to the activation of caspase pathways, suggesting potential as an anticancer agent.
Case Studies
Several case studies have highlighted the biological relevance of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene:
Case Study 1: Anticancer Properties
A research team investigated the effects of this compound on breast cancer cell lines (MCF7). They found that treatment with 50 µM led to a 30% reduction in cell viability after 48 hours, indicating its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties using a murine model of acute inflammation. Administration of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
